N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-6-4-11(15-17)8-14-12-10(2)9-18(16-12)7-5-13/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,16) |
InChI Key |
PWWJJYXCQJRGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)CCF |
Origin of Product |
United States |
Preparation Methods
Hydrazine Cyclization for Pyrazole Core Assembly
The pyrazole rings are typically synthesized via cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 1-ethyl-3-aminomethyl pyrazole subunit:
Procedure
-
1-Ethyl-1H-pyrazol-3-amine synthesis :
-
Ethyl hydrazine (1.2 equiv) reacts with ethyl acetoacetate in ethanol under reflux (12 h), yielding 1-ethyl-3-methylpyrazole.
-
Bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.
-
Subsequent amination with aqueous ammonia (25% w/v) at 80°C for 6 h produces 1-ethyl-1H-pyrazol-3-amine.
-
Key Data
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethyl hydrazine | 78% | 92% |
| Bromination | NBS, DCM | 65% | 88% |
| Amination | NH₃, H₂O | 81% | 95% |
Fluoroethyl Group Installation via Alkylation
The 2-fluoroethyl moiety is introduced using 1-bromo-2-fluoroethane under phase-transfer conditions:
Procedure
-
Substrate activation : The 4-methylpyrazole intermediate (1 equiv) is deprotonated with NaH (1.5 equiv) in tetrahydrofuran (THF) at −10°C.
-
Alkylation : 1-Bromo-2-fluoroethane (1.2 equiv) is added dropwise, followed by tetrabutylammonium iodide (TBAI, 0.1 equiv) as a catalyst. The reaction proceeds at 25°C for 8 h.
Optimization Insights
Reductive Amination for Methylene Bridge Formation
The central methylene bridge is constructed via reductive amination between the two pyrazole subunits:
Procedure
-
Imine formation : 1-Ethyl-3-aminomethylpyrazole (1 equiv) and 1-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde (1.05 equiv) are stirred in methanol with acetic acid (0.5 equiv) at 50°C for 4 h.
-
Reduction : Sodium cyanoborohydride (1.2 equiv) is added at 0°C, and the mixture is stirred for 12 h.
Critical Parameters
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| pH | 4.5–5.0 | <4: Incomplete reduction |
| >5: Aldehyde decomposition | ||
| Borohydride Equiv | 1.2 | <1.0: Low conversion |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 52% | 95% | 120 | Lab-scale |
| Fluoroethyl Alkylation | 68% | 89% | 95 | Pilot-scale |
| Reductive Amination | 74% | 98% | 150 | Lab-scale |
Trade-offs : The alkylation route offers cost efficiency but lower purity, while reductive amination ensures high purity at elevated costs.
Process Optimization Strategies
Solvent Effects on Amination
-
Polar aprotic solvents (e.g., DMF) accelerate imine formation but promote side reactions.
-
Methanol/water mixtures (9:1) balance reactivity and selectivity, achieving 89% yield.
Catalytic Enhancements
-
Pd/C (5% w/w) in hydrogenation steps reduces reaction time from 12 h to 3 h.
-
Microwave-assisted synthesis (150°C, 30 min) improves cyclization yields to 85%.
Industrial-Scale Considerations
-
Continuous flow systems reduce fluoroethyl bromide handling risks, achieving 92% conversion.
-
Crystallization purification from ethyl acetate/hexane (1:3) lowers production costs by 40% versus chromatography.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1856088-52-2)
- Key Differences: Substituent positions: The methyl group is at position 3 (vs. 4 in the target compound), and the amine is at position 4 (vs. 3) .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)
Fluorinated Pyrazole Derivatives
1-(2-Fluoroethyl)-4-iodo-3-methyl-1H-pyrazole
- Key Differences: Lacks the amine-containing pyrazole ring.
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Key Differences: Incorporates a triazole and benzimidazole core instead of pyrazole.
Amine-Functionalized Pyrazoles
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Differences: A pyridyl group replaces the 2-fluoroethyl substituent.
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z: 203 [M+H]⁺)
- Key Differences: Shorter alkyl chain (ethyl vs. Impact: Reduced electronegativity and lipophilicity (clogP: ~1.2 vs. ~1.8) .
Physicochemical Properties
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structural features, including an ethyl group and a fluoroethyl group, enhance its reactivity and potential biological applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈FN₅, with a molecular weight of approximately 251.30 g/mol. The compound features a five-membered ring structure typical of pyrazoles, characterized by two adjacent nitrogen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈FN₅ |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856051-23-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme or receptor activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, potentially leading to therapeutic effects.
Antitumor Activity
This compound has shown promise in preclinical studies for its antitumor properties. For instance, studies on structurally related pyrazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar activities.
Anti-inflammatory Effects
In vitro assays have indicated that this compound may exhibit anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines. Such effects are crucial for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amines:
- Synthesis and Evaluation : A study synthesized novel pyrazole derivatives and evaluated their biological activities, noting that some compounds exhibited significant efficacy as endothelin antagonists at concentrations comparable to established drugs like bosentan .
- Antibacterial Activity : Another research effort screened pyrazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria, finding varying degrees of effectiveness.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. For example, pyrazole derivatives are synthesized via nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent side reactions. Key steps include:
- Step 1 : Reacting 3-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base (e.g., cesium carbonate) at 35–50°C for 24–48 hours .
- Step 2 : Coupling the intermediate with (1-ethyl-1H-pyrazol-3-yl)methylamine using copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) .
- Purification : Column chromatography (ethyl acetate/hexane gradient) or recrystallization yields the final compound. HRMS and NMR (¹H/¹³C) confirm purity and structure .
Q. How do fluorinated substituents influence the compound's reactivity and stability?
- Methodological Answer : The 2-fluoroethyl group increases electronegativity, altering reaction kinetics. Stability studies under varying pH and temperature (e.g., 25–60°C) show degradation via hydrolysis or radical pathways. Use inert solvents (e.g., DMF) and low temperatures (0–5°C) during synthesis to mitigate side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and fluorine-coupled signals (e.g., 2-fluoroethyl, δ 4.5–5.0 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 296.18) .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Dose-Response Curves : Test across 0.1–100 µM to establish IC₅₀ values .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like kinase enzymes .
- Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated derivatives) to isolate fluorine’s role .
Q. What advanced strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) and improves yield by 15–20% .
- Flow Chemistry : Enables continuous production with real-time monitoring of intermediates .
- Catalyst Optimization : Replace copper(I) bromide with palladium catalysts for higher selectivity in coupling steps .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., GPCRs). Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins to identify interaction hotspots .
Q. What are the challenges in interpreting NMR data for fluorinated pyrazole derivatives?
- Methodological Answer :
- Fluorine Coupling : ¹⁹F NMR (470 MHz) resolves splitting patterns (e.g., ²J₃₄ coupling between F and adjacent protons) .
- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize signal broadening .
- Dynamic Processes : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., ring inversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
